molecular formula C12H21NO2 B2786893 N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2167200-86-2

N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2786893
CAS No.: 2167200-86-2
M. Wt: 211.305
InChI Key: GRRCPBCSMLWQDZ-UHFFFAOYSA-N
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Description

N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide is an organic compound that features a unique structure combining an oxolane ring with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of 2,2,5,5-tetramethyloxolane with prop-2-enamide under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the oxolane ring is opened and subsequently reacts with the prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxolane ring and amide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran: A structurally similar compound with different functional groups.

    Prop-2-enamide: Shares the amide group but lacks the oxolane ring.

Uniqueness

N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide is unique due to its combination of an oxolane ring and a prop-2-enamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(2,2,5,5-tetramethyloxolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-6-10(14)13-8-9-7-11(2,3)15-12(9,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCPBCSMLWQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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